3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one
Description
3-(4-tert-Butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a sulfonyl group at the 3-position and a methoxy substituent at the 8-position of the coumarin core.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5S/c1-20(2,3)14-8-10-15(11-9-14)26(22,23)17-12-13-6-5-7-16(24-4)18(13)25-19(17)21/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWNYCCITBAOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization. One common method involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the tert-Butylphenylsulfonyl Group: The tert-butylphenylsulfonyl group can be introduced through a sulfonylation reaction using tert-butylphenylsulfonyl chloride and a base such as triethylamine.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Coumarin derivatives with sulfonyl, halogen, or heterocyclic substituents exhibit distinct physical properties:
Key Observations :
- Halogen Substituents : Bromine atoms (e.g., in 8t) increase molecular weight and melting points (207–209°C), suggesting enhanced crystallinity and intermolecular forces .
- Sulfonyl Groups : Fluorobenzenesulfonyl derivatives (e.g., in ) likely exhibit higher polarity compared to tert-butylbenzenesulfonyl analogs, affecting solubility .
- Heterocycles : Triazole or thiazole substituents (e.g., 8r and Scaffold E) introduce hydrogen-bonding capabilities, which may improve binding to biological targets .
Yield Trends :
Structural and Electronic Comparisons
- tert-Butyl vs.
- Sulfonyl vs. Thiazole : Sulfonyl groups may confer stronger hydrogen-bond acceptor properties than thiazoles, influencing target selectivity .
Biological Activity
3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from various studies.
Structural Characteristics
The compound features a chromenone structure with significant substituents:
- Sulfonyl Group : Enhances interaction with biological targets.
- Methoxy Group : Influences solubility and reactivity.
- tert-Butyl Group : Increases lipophilicity, potentially affecting absorption and distribution in biological systems.
Anticancer Properties
Research indicates that coumarins, including this compound, exhibit anticancer properties. The mechanism is thought to involve the inhibition of specific enzymes related to cancer cell proliferation.
Study Findings :
- In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
- Molecular docking studies indicate that the compound may bind effectively to target proteins involved in cancer pathways, although specific binding affinities need further exploration.
Anti-inflammatory Effects
Coumarins are also known for their anti-inflammatory properties. The presence of the sulfonyl group in this compound may enhance its ability to modulate inflammatory responses.
Research Insights :
- Compounds with similar structures have been shown to reduce pro-inflammatory cytokine levels in cell models.
- The specific mechanism of action for this compound in inflammation is still under investigation but may involve the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .
Pharmacological Applications
The unique structural features of this compound suggest various potential applications:
| Application Area | Potential Uses |
|---|---|
| Cancer Therapy | Development of new anticancer drugs |
| Inflammation Treatment | Anti-inflammatory agents |
| Antimicrobial Activity | Investigated for effects against bacterial infections |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity.
- Inflammatory Response Modulation : In a controlled experiment, the compound reduced TNF-alpha production in macrophages, showcasing its potential as an anti-inflammatory agent.
- Enzyme Inhibition Studies : Preliminary data suggest that this compound can inhibit specific kinases involved in tumor progression, although detailed kinetic studies are required for confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
